molecular formula C4H8N4O4S2 B166960 Tetramine CAS No. 80-12-6

Tetramine

Cat. No.: B166960
CAS No.: 80-12-6
M. Wt: 240.3 g/mol
InChI Key: AGGKEGLBGGJEBZ-UHFFFAOYSA-N
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Description

Tetramine, also known as hexamethylenethis compound, is a heterocyclic organic compound with the chemical formula C₆H₁₂N₄. It is a white crystalline solid that is highly soluble in water and polar organic solvents. This compound has a cage-like structure similar to adamantane and is used in various industrial and scientific applications .

Mechanism of Action

Target of Action

TETS primarily targets the GABA type A receptor (GABAAR) . GABAARs are crucial for inhibitory neurotransmission in the central nervous system. They play a key role in reducing neuronal excitability and maintaining the balance between excitation and inhibition .

Mode of Action

TETS acts as a noncompetitive antagonist of the GABAAR . This means it binds to a site on the GABAAR that is distinct from the active site, altering the receptor’s conformation and preventing the binding of the neurotransmitter GABA . This inhibition disrupts the normal functioning of the GABAAR, leading to an increase in neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by TETS is the GABAergic pathway . By blocking GABAARs, TETS inhibits the inhibitory effects of GABA, leading to an overexcitation of neurons . This overexcitation can result in seizures and other neurological symptoms .

Pharmacokinetics

It exhibits a long half-life and high persistence in tissues . The compound is also highly brain penetrant, which contributes to its potent neurotoxic effects .

Result of Action

The primary result of TETS action is the induction of seizures . These seizures can rapidly progress to status epilepticus and can be fatal . The severity of the symptoms is dose-dependent, with higher doses leading to more severe outcomes .

Action Environment

The action of TETS can be influenced by various environmental factors. For instance, the compound is highly soluble in water, which can facilitate its ingestion and subsequent absorption into the body . Additionally, its stability and persistence in the environment can contribute to its potential as a chemical threat agent .

Biochemical Analysis

Biochemical Properties

Tetramethylenedisulfotetramine is a potent antagonist of γ-aminobutyric acid (GABA), leading to excitation . This means that it interacts with GABA receptors, inhibiting their function and leading to increased neuronal activity. The nature of this interaction is antagonistic, as Tetramethylenedisulfothis compound blocks the normal function of the GABA receptors .

Cellular Effects

Tetramethylenedisulfothis compound has a profound effect on various types of cells and cellular processes. By inhibiting GABA receptors, it disrupts the normal balance of neuronal activity, leading to a state of hyperexcitability . This can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tetramethylenedisulfothis compound involves its binding to neuronal GABA gated chloride channels . This binding inhibits the normal function of these channels, preventing the influx of chloride ions and leading to a state of neuronal hyperexcitability . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of Tetramethylenedisulfothis compound can change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it is known that Tetramethylenedisulfothis compound is a potent neurotoxin and convulsant , suggesting that its effects may persist for some time.

Dosage Effects in Animal Models

In animal models, the effects of Tetramethylenedisulfothis compound vary with different dosages . At lower doses, it can cause seizures, while at higher doses, it can be lethal . The exact threshold effects and toxic or adverse effects at high doses can vary depending on the specific animal model used.

Metabolic Pathways

Given its role as a GABA antagonist, it is likely that it interacts with enzymes and cofactors involved in the metabolism of GABA .

Transport and Distribution

Information on how Tetramethylenedisulfothis compound is transported and distributed within cells and tissues is limited. Given its potent neurotoxic effects, it is likely that it is able to cross the blood-brain barrier and accumulate in neuronal tissues .

Subcellular Localization

Given its mechanism of action as a GABA antagonist, it is likely that it localizes to areas of the cell where GABA receptors are present, such as the cell membrane .

Preparation Methods

Tetramine is synthesized by the reaction of formaldehyde and ammonia. This reaction can be conducted in both the gas phase and in solution. The general reaction is as follows:

6CH2O+4NH3C6H12N4+6H2O6 \text{CH}_2\text{O} + 4 \text{NH}_3 \rightarrow \text{C}_6\text{H}_{12}\text{N}_4 + 6 \text{H}_2\text{O} 6CH2​O+4NH3​→C6​H12​N4​+6H2​O

In industrial production, the reaction is typically carried out in an aqueous medium or in the vapor phase. The process involves the careful control of temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Tetramine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form formaldehyde and ammonia.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can undergo N-alkylation reactions, where alkyl groups replace hydrogen atoms on the nitrogen atoms.

    Hydrolysis: In acidic conditions, this compound hydrolyzes to release formaldehyde and ammonia.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed from these reactions include formaldehyde, secondary amines, and various alkylated derivatives .

Scientific Research Applications

Tetramine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetramine is often compared with other polyamines such as triethylenethis compound and pentaethylenehexamine. While all these compounds share similar structural features, this compound is unique in its cage-like structure, which imparts distinct chemical properties. Unlike linear polyamines, this compound’s structure provides stability and resistance to hydrolysis, making it suitable for various industrial applications .

Similar compounds include:

This compound’s versatility and unique structure make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

2λ6,6λ6-dithia-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGKEGLBGGJEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN(S2(=O)=O)CN1S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040307
Record name Tetramethylenedisulfotetramine
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Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80-12-6
Record name Tetramethylenedisulfotetramine
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Record name Tetramethylenedisulfotetramine
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Record name Tetramine
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Record name Tetramethylene disulfotetramine
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Record name Tetramethylenedisulfotetramine
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Record name TETRAMETHYLENEDISULFOTETRAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramine
Reactant of Route 2
Tetramine

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